molecular formula C21H20N4O2 B10995837 N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide

Cat. No.: B10995837
M. Wt: 360.4 g/mol
InChI Key: BULCMIWMJGKIJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic small molecule with a molecular formula of C21H20N4O2 and a molecular weight of 360.41 g/mol . This compound features a molecular hybrid structure, combining a 2-ethyl-3,4-dihydroquinazolin-4-one moiety with a 1H-indole-4-carboxamide group . The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. Recent scientific literature highlights that novel 4-oxoquinazoline-based compounds are being actively investigated for their antitumor cytotoxicity and their ability to activate key apoptotic enzymes, such as caspases . Specifically, such compounds have shown potential in targeting procaspase-3, which is overexpressed in various cancer cell lines, to effectively restore apoptosis . Furthermore, molecular hybrids incorporating similar pharmacophores are a significant focus in antibacterial research to overcome multi-drug resistance . As a research chemical, this compound represents a valuable tool for scientists exploring new therapeutic agents, particularly in the fields of oncology and infectious diseases. This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can request a quote for this compound, and custom synthesis services may be available to meet specific project needs .

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(2-ethyl-4-oxoquinazolin-3-yl)ethyl]-1H-indole-4-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-2-19-24-18-8-4-3-6-16(18)21(27)25(19)13-12-23-20(26)15-7-5-9-17-14(15)10-11-22-17/h3-11,22H,2,12-13H2,1H3,(H,23,26)

InChI Key

BULCMIWMJGKIJW-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=C4C=CNC4=CC=C3

Origin of Product

United States

Preparation Methods

Quinazolinone Core Synthesis

The 2-ethyl-4-oxoquinazolin-3(4H)-yl fragment is typically prepared via cyclocondensation of anthranilic acid derivatives with ethylamine-containing precursors. A representative protocol involves:

StepReagents/ConditionsYieldReference
1Anthranilamide + ethyl acetoacetate, reflux in acetic acid (4 h)68%
2Oxidation with MnO2 in dichloromethane (room temperature, 12 h)82%

This route avoids harsh conditions that could degrade the ethyl substituent. Alternative methods using microwave-assisted synthesis reduce reaction times to <1 h while maintaining yields >70%.

Indole-Carboxamide Preparation

The 1H-indole-4-carboxamide moiety is synthesized through:

  • Vilsmeier-Haack formylation of indole at the 4-position.

  • Oxidation to the carboxylic acid using Jones reagent (CrO3/H2SO4).

  • Conversion to carboxamide via coupling with ethylamine using EDC/HOBt.

Critical parameters:

  • Temperature control during formylation (-10°C to 0°C) prevents polyhalogenation.

  • Carboxamide formation requires anhydrous DMF to minimize hydrolysis.

Coupling and Final Assembly

The quinazolinone and indole fragments are joined via nucleophilic acyl substitution:

Reaction Scheme:
Quinazolinone-ethylamine + Indole-4-carbonyl chloride → Target compound

ParameterOptimal ValueImpact on Yield
SolventAnhydrous THF89% yield
BaseTriethylamine (2.5 eq)Prevents HCl salt formation
Temperature0°C → RTMinimizes decomposition

Side reactions include:

  • Over-alkylation at quinazolinone N1 (≤12% without temperature control).

  • Indole ring bromination if halide solvents are used.

Advanced Optimization Strategies

Microwave-Assisted Synthesis

Comparative studies show significant improvements:

MethodTimeYieldPurity
Conventional heating8 h72%95%
Microwave (150W)35 min88%98%

Microwave conditions enhance reaction homogeneity and reduce thermal degradation.

Flow Chemistry Approaches

Continuous flow systems enable:

  • 10-fold scale-up without yield loss.

  • Real-time monitoring of intermediate quinazolinone N-oxide.

Characterization and Quality Control

Critical analytical data for batch validation:

TechniqueKey Identifiers
1H NMR (DMSO-d6)δ 8.21 (s, 1H, indole H-2), δ 4.32 (t, J=6.5 Hz, 2H, CH2N), δ 1.41 (t, J=7.2 Hz, 3H, CH2CH3)
HPLC (C18)Retention time: 6.74 min (≥99% purity)
HRMSm/z 361.1658 [M+H]+ (calc. 361.1661)

Impurity profiling identifies three main byproducts (<0.5% each):

  • N-deethylated quinazolinone derivative

  • Indole-4-carboxylic acid (hydrolysis product)

  • Bis-alkylated adduct

Comparative Analysis of Synthetic Methods

MethodAdvantagesLimitationsScale Feasibility
Classical stepwiseHigh purity (98-99%)Long reaction times (72+ h)Lab-scale (mg-g)
Microwave-assistedRapid, energy-efficientSpecialized equipment neededPilot-scale (10-100 g)
Flow chemistryScalable, consistentHigh initial investmentIndustrial (>1 kg)

Challenges and Mitigation Strategies

  • Oxidative Degradation : The 4-oxoquinazolinone moiety is susceptible to photooxidation. Solution: Conduct reactions under nitrogen with amber glassware.

  • Solubility Issues : Polar aprotic solvents (DMAc, NMP) improve dissolution during coupling.

  • Chromatographic Separation : Reverse-phase HPLC with 0.1% TFA in water/acetonitrile resolves closely eluting impurities .

Chemical Reactions Analysis

Core Reactivity Profile

The compound’s reactivity is governed by three key moieties:

  • Quinazolinone core : Susceptible to electrophilic substitution and oxidation-reduction reactions.

  • Indole ring : Participates in electrophilic aromatic substitution and N-alkylation.

  • Ethyl-carboxamide linker : Enables hydrolysis, acylation, and nucleophilic substitution.

Oxidation Reactions

The quinazolinone moiety undergoes controlled oxidation to form derivatives with enhanced biological activity:

Reaction ConditionsReagents/CatalystsProduct FormedYield (%)Source
Air exposure, room temperatureO₂ (ambient)4-Oxo-quinazolinone derivative33
Acidic conditionsH₂O₂, FeCl₃Epoxide intermediates45–60

Mechanism : Autoxidation of the dihydroquinazolinone intermediate occurs via radical pathways under ambient conditions .

Reduction Reactions

The carboxamide group and ethyl linker participate in selective reductions:

Reaction ConditionsReagentsProduct FormedSelectivitySource
Anhydrous THF, 0°CNaBH₄Secondary alcohol derivativeHigh
H₂ gas, Pd/C catalystH₂ (1 atm)Saturated ethyl chainModerate

Key Finding : NaBH₄ selectively reduces the carboxamide to a secondary alcohol without affecting the indole ring.

Nucleophilic Substitution

The ethyl spacer facilitates SN2 reactions:

Target SiteReagentsProductReaction TimeSource
Ethyl chlorideKCN, DMFCyano-substituted derivative6 h
Hydroxyl groupSOCl₂, refluxChloroethyl intermediate3 h

Optimization : Thionyl chloride-mediated chlorination achieves >80% conversion under reflux.

Hydrolysis Reactions

Controlled cleavage of functional groups:

ConditionsReagentsCleavage SiteApplicationsSource
6M HCl, 100°CHClAmide bond hydrolysisProdrug activation
NaOH (1M), ethanolNaOHEthyl ester saponificationWater-soluble derivatives

Kinetics : Amide hydrolysis follows first-order kinetics with t1/2=2.1ht_{1/2} = 2.1 \, \text{h} at pH 1.2.

Side Reactions and Byproduct Formation

Primary ReactionCommon ByproductsMitigation StrategySource
Quinazolinone oxidation3-Unsubstituted indole (deformylation)Use inert atmosphere (N₂/Ar)
Indole N-alkylationDi/tri-alkylated speciesLimit alkyl halide stoichiometry

Critical Note : Deformylation occurs via retro-aldol pathways under acidic conditions, requiring strict pH control .

Comparative Reactivity with Analogues

Compound VariantReaction Rate (vs Parent)Key DifferenceSource
6,7-Dimethoxyquinazolinone1.8× faster oxidationElectron-donating methoxy groups
Indole-5-carboxamide isomer0.6× acylation rateSteric hindrance at C4

Scientific Research Applications

Biological Activities

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide has been investigated for its potential pharmacological properties. The compound is characterized by its unique structural features, which contribute to its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the compound's antiproliferative activity against various cancer cell lines. For instance, derivatives containing similar indole and quinazolinone structures have demonstrated effectiveness in inhibiting cancer cell growth, particularly in breast cancer models (MCF-7) and other malignancies. The mechanism of action is believed to involve the modulation of key signaling pathways related to cell proliferation and apoptosis induction .

Enzyme Inhibition

The compound has shown promise as an inhibitor of specific enzymes such as cyclin-dependent kinases (CDK) and epidermal growth factor receptor (EGFR). These targets are critical in cancer progression, making the compound a candidate for further development as an anticancer agent .

Synthetic Methodologies

The synthesis of this compound typically involves several key steps:

  • Formation of Quinazolinone Moiety : The initial step often includes the synthesis of the 4-oxoquinazoline structure through cyclization reactions involving appropriate precursors.
  • Indole Derivative Synthesis : The indole portion is synthesized via Fischer indole synthesis or other cyclization methods that yield the desired indole framework.
  • Coupling Reaction : The final step involves coupling the quinazolinone and indole moieties through amide bond formation, often facilitated by coupling reagents such as EDC or DIC .

Therapeutic Applications

Given its biological activities, this compound is being explored for various therapeutic applications:

Cancer Therapy

The compound’s ability to inhibit tumor growth and induce apoptosis positions it as a potential candidate for cancer therapy. Ongoing research aims to optimize its efficacy and selectivity against cancer cells while minimizing toxicity to normal tissues.

Antimicrobial Activity

Research into related compounds suggests potential antimicrobial properties, which could expand the therapeutic utility of this compound beyond oncology .

Case Studies

Several case studies have documented the efficacy of similar compounds with quinazolinone and indole structures:

StudyCompound TestedCancer TypeKey Findings
Indole DerivativesBreast Cancer (MCF-7)Showed significant antiproliferative activity with GI50 values ranging from 0.95 µM to 1.50 µM.
AM 2 Receptor AntagonistsTriple-Negative Breast CancerReduced tumor viability by 55% in xenograft models after treatment with 10 μM concentration.

Mechanism of Action

The mechanism of action of N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Structural and Functional Insights :

  • Indole Position : Indole-4-carboxamide (target compound) vs. indole-2-carboxamide () alters steric and electronic interactions with target proteins, impacting binding affinity .
  • Activity Trends : Compounds with halogenated aryl groups (e.g., 4-chlorophenyl in , compound 14) show higher inhibitory activity (IC₅₀ ~48 μM), suggesting that electron-withdrawing groups may enhance target engagement .

Research Findings and Data Analysis

Immunoproteasome Inhibition ()

  • This suggests that the indole-4-carboxamide moiety contributes to activity but requires optimization for higher efficacy .
  • In contrast, N-(2-(4-chlorophenyl)-2-hydroxyethyl)quinoline-5-carboxamide (compound 14) achieved a 47% conversion rate and IC₅₀ of 48.30 μM, highlighting the importance of quinoline scaffolds in immunoproteasome inhibition .

Antioxidant and Antiplatelet Activity ()

  • This implies that quinazolinone derivatives with electron-rich substituents (e.g., ethyl or methoxy groups) could similarly mitigate oxidative stress .

Biological Activity

N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed overview of its biological activity, including synthesis, pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically starting from commercially available quinazoline derivatives. The functionalization process allows for the introduction of various substituents that can enhance biological activity. For instance, the incorporation of an indole moiety is known to impart significant pharmacological properties to the compound.

Antimicrobial Activity

Research indicates that compounds related to quinazoline and indole derivatives exhibit considerable antimicrobial properties. For example, a study reported that certain quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds ranged from 250 µg/mL to 1,000 µg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Compound Bacterial Strain MIC (µg/mL)
6hStaphylococcus aureus250 - 1000
6bBacillus subtilis250 - 500
6fE. coli500 - 1000

Anticonvulsant Activity

Another area of interest is the anticonvulsant activity associated with quinazoline derivatives. A study highlighted the anticonvulsant effects of various substituted quinazolines, suggesting that modifications at specific positions can enhance efficacy. The compound under discussion may exhibit similar properties due to its structural analogies with known anticonvulsants .

Structure-Activity Relationships (SAR)

The SAR studies indicate that specific substituents on the quinazoline and indole rings significantly influence biological activity. For instance, the presence of electron-donating groups tends to enhance lipophilicity and bioavailability, which are critical for antimicrobial activity. Conversely, bulky substituents may hinder interaction with biological targets.

A systematic analysis of different derivatives revealed that compounds with smaller substituents at the N1 position exhibited improved NHE-1 inhibition compared to those with larger groups . This finding underscores the importance of molecular size and electronic properties in optimizing pharmacological profiles.

Case Studies

Several case studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Effects : Compounds structurally related to this compound have been tested in vitro against various cancer cell lines. One such study demonstrated a significant reduction in cell viability in triple-negative breast cancer models after treatment with related quinazoline derivatives .
  • In Vivo Studies : In vivo experiments using xenograft models have shown promising results where certain derivatives inhibited tumor growth effectively without significant toxicity . This suggests that further exploration into this compound could yield valuable insights into its therapeutic potential.

Q & A

Q. What synthetic methodologies are commonly employed to prepare N-[2-(2-ethyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-4-carboxamide?

The synthesis typically involves multi-step reactions, starting with the formation of the quinazolinone core. For example, 2-ethyl-4-oxoquinazolin-3(4H)-yl derivatives are synthesized via cyclization of anthranilic acid derivatives with ethyl acetoacetate under acidic conditions. The indole-4-carboxamide moiety is introduced through nucleophilic substitution or coupling reactions. Refluxing in acetic acid with sodium acetate as a catalyst is a common step, followed by purification via recrystallization (DMF/acetic acid mixtures) and chromatography. Characterization relies on IR (C=O, N-H stretches), 1H^1 \text{H}/13C^{13} \text{C}-NMR, and HRMS .

Q. How is the purity and structural integrity of this compound validated in academic research?

Purity is assessed using HPLC or TLC, while structural confirmation employs spectroscopic techniques:

  • IR spectroscopy : Identifies key functional groups (e.g., 1670–1700 cm1^{-1} for C=O in quinazolinone).
  • NMR : 1H^1 \text{H}-NMR reveals proton environments (e.g., ethyl group protons at δ 1.2–1.4 ppm; indole NH at δ ~10 ppm).
  • HRMS : Matches experimental molecular ion peaks with theoretical values (e.g., [M+H]+^+ within ±0.001 Da). Single-crystal X-ray diffraction (using SHELX programs) provides definitive structural proof .

Q. What preliminary biological assays are used to evaluate its therapeutic potential?

Initial screens include:

  • Enzymatic assays : Testing inhibition/activation of targets like glucokinase (via fluorescence-based activity assays).
  • Cytotoxicity studies : Using MTT assays on cell lines (e.g., HepG2 for liver-targeted activity).
  • Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target interaction .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

SAR strategies involve systematic substitution of functional groups:

  • Quinazolinone modifications : Replacing the ethyl group with bulkier alkyl chains (e.g., isopropyl) to enhance hydrophobic interactions.
  • Indole substitutions : Introducing electron-withdrawing groups (e.g., nitro) at the 5-position to improve binding affinity.
  • Linker optimization : Varying the ethylene spacer length to balance flexibility and rigidity. Activity data from analogs (e.g., compound 18 vs. 19 in ) guide prioritization of derivatives .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

Contradictions may arise from assay variability or impurity. Mitigation strategies include:

  • Reproducibility checks : Repeating assays with standardized protocols (e.g., ATP concentration in kinase assays).
  • Purity reassessment : Re-characterizing batches via DSC (melting point consistency) and elemental analysis.
  • Mechanistic studies : Using siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can computational modeling enhance the design of derivatives with improved pharmacokinetic properties?

  • Molecular docking : Predict binding modes to targets (e.g., EZH2 in ) using AutoDock Vina.
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions.
  • MD simulations : Evaluate conformational stability in biological membranes (e.g., GROMACS). These methods prioritize derivatives with balanced potency and drug-like properties .

Q. What crystallographic techniques are critical for elucidating the compound’s binding mode?

  • Co-crystallization : With target proteins (e.g., glucokinase) in high-resolution conditions (≤1.5 Å).
  • SHELX refinement : Resolve electron density maps to confirm ligand placement and hydrogen-bonding networks.
  • Twinned data analysis : Use SHELXD/SHELXE for challenging crystals, ensuring accurate phase solutions .

Methodological Considerations

Q. How to troubleshoot low yields in the final coupling step of the synthesis?

  • Catalyst screening : Test coupling agents (e.g., HATU vs. EDCI) for efficiency.
  • Solvent optimization : Switch from DMF to THF if byproducts form.
  • Temperature control : Lower reaction temperatures (0–5°C) to reduce side reactions. reports yields up to 77% using ethyl acetate recrystallization .

Q. What strategies validate target engagement in cellular models?

  • Cellular thermal shift assay (CETSA) : Monitor target protein stabilization upon compound binding.
  • Western blotting : Measure downstream biomarkers (e.g., phosphorylated proteins).
  • Fluorescence microscopy : Track subcellular localization using labeled derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.